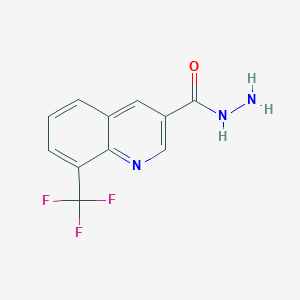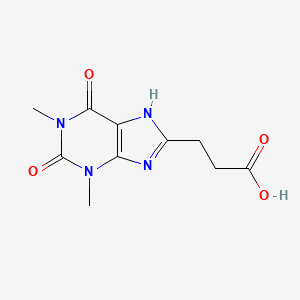
8-Theophyllinepropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Theophyllinepropionic acid is a chemical compound with the molecular formula C10H12N4O4. It is a derivative of theophylline, a well-known bronchodilator and smooth muscle relaxant. The compound is characterized by the presence of a propionic acid group attached to the theophylline molecule, which may influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Theophyllinepropionic acid typically involves the reaction of theophylline with propionic anhydride or propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to purification steps, including recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Theophyllinepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propionic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
8-Theophyllinepropionic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various theophylline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in respiratory diseases due to its structural similarity to theophylline.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 8-Theophyllinepropionic acid is likely similar to that of theophylline, involving the inhibition of phosphodiesterase enzymes and the blockade of adenosine receptors. These actions result in the relaxation of smooth muscles, particularly in the respiratory tract, and the stimulation of the central nervous system. The compound may also influence various molecular targets and pathways, including cyclic AMP (cAMP) signaling and histone deacetylase activity.
Comparaison Avec Des Composés Similaires
8-Theophyllinepropionic acid can be compared with other theophylline derivatives, such as:
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Oxtriphylline: A choline salt of theophylline, used as a bronchodilator.
Uniqueness
The presence of the propionic acid group in this compound may confer unique chemical and biological properties, potentially enhancing its solubility, stability, and pharmacokinetic profile compared to other theophylline derivatives.
Propriétés
Numéro CAS |
5438-69-7 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(12-8)3-4-6(15)16/h3-4H2,1-2H3,(H,11,12)(H,15,16) |
Clé InChI |
RJXYOFPNOBNMOX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)
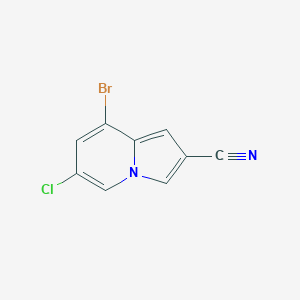
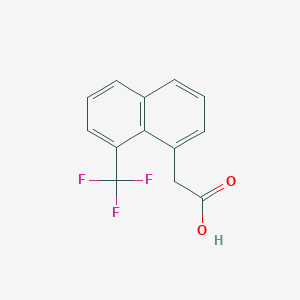
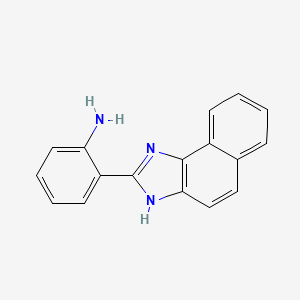


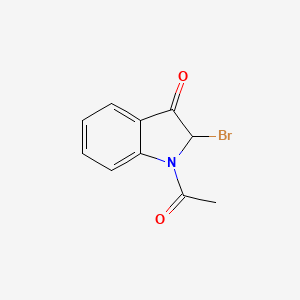

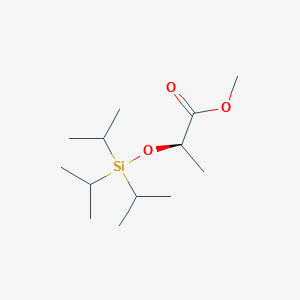

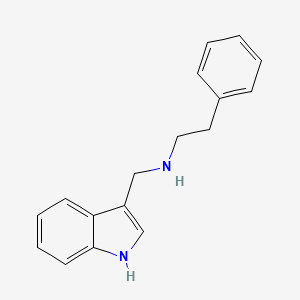
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
